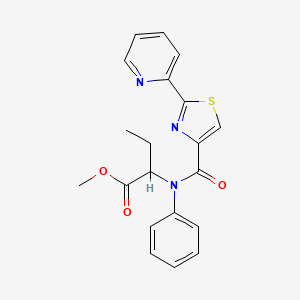
methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate is a complex organic compound featuring a pyridine ring, a thiazole ring, and an aniline moiety linked to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.
Next, the pyridine ring is introduced through a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyridine derivatives. The aniline moiety is then attached via an amide bond formation, often using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Finally, the butanoate ester is formed through esterification, typically using methanol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems like high-performance liquid chromatography (HPLC) for product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can take place at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carbonyl compounds, such as alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate serves as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the material science industry, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds and its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism by which methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate exerts its effects depends on its interaction with molecular targets. The pyridine and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to proteins or nucleic acids. The aniline moiety can further enhance binding through additional hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)propanoate
- Ethyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate
- Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)pentanoate
Uniqueness
Methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and thiazole rings in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 2-(N-(2-pyridin-2-yl-1,3-thiazole-4-carbonyl)anilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-17(20(25)26-2)23(14-9-5-4-6-10-14)19(24)16-13-27-18(22-16)15-11-7-8-12-21-15/h4-13,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMVTMXUXGUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














